molecular formula C10H11ClF3N B13036222 (R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B13036222
M. Wt: 237.65 g/mol
InChI Key: CYJAYLQLXUPPJP-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using ®-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding ketone or aldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products

The major products formed from these reactions include various functionalized amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for studying enantioselective interactions.

Medicine

In medicinal chemistry, ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit activity against various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-Chlorophenyl)propan-1-amine
  • ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine
  • ®-1-(4-Fluorophenyl)propan-1-amine

Uniqueness

Compared to similar compounds, ®-1-(4-Chloro-3-(trifluoromethyl)phenyl)propan-1-amine stands out due to the presence of both chloro and trifluoromethyl groups on the phenyl ring. This unique combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

(1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m1/s1

InChI Key

CYJAYLQLXUPPJP-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.